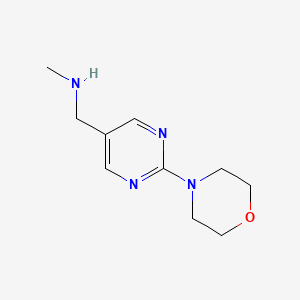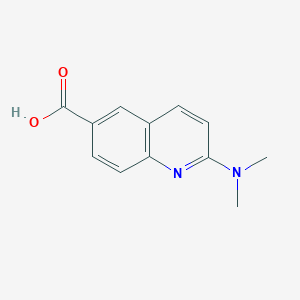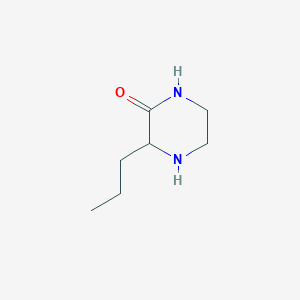
3-プロピルピペラジン-2-オン
概要
説明
3-Propylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, characterized by the presence of a propyl group at the third position and a carbonyl group at the second position of the piperazine ring
科学的研究の応用
3-Propylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: 3-Propylpiperazin-2-one is used in the production of polymers and as an intermediate in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield 3-Propylpiperazin-2-one .
Industrial Production Methods: Industrial production methods for 3-Propylpiperazin-2-one often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Propylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-propylpiperazin-2-ol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of 3-Propylpiperazin-2-one.
Reduction: 3-Propylpiperazin-2-ol.
Substitution: Various N-substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-Propylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
類似化合物との比較
3-Methyl-3-propylpiperazin-2-one: Similar in structure but with a methyl group instead of a hydrogen at the third position.
Piperazine: The parent compound without the propyl and carbonyl substitutions.
Morpholin-2-one: A related compound with an oxygen atom replacing one of the nitrogen atoms in the ring.
Uniqueness: 3-Propylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-7(10)9-5-4-8-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKZRANLMUCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
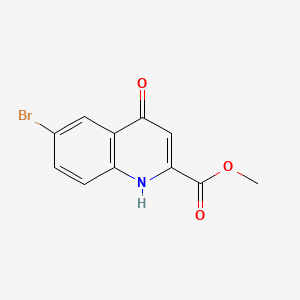
![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)
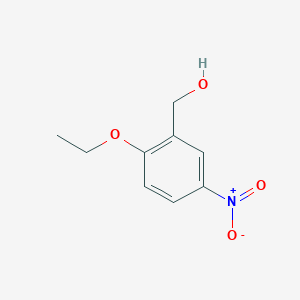
![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)
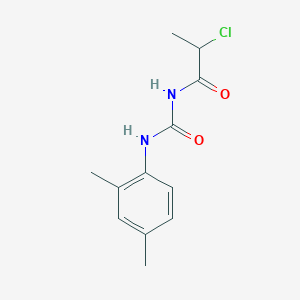
![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)
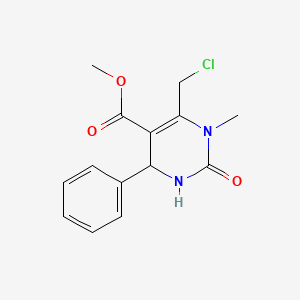
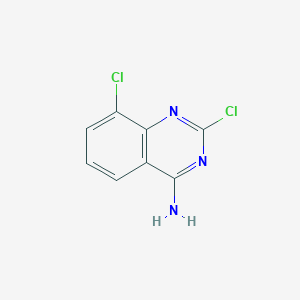
![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
